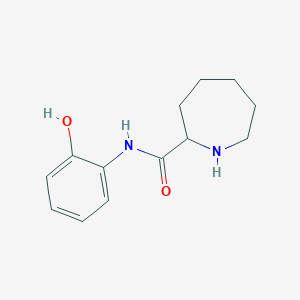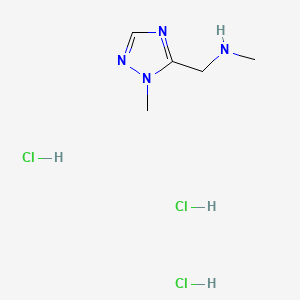
N-(2-hydroxyphenyl)azepane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 2-hydroxyaniline with azepane-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyphenyl)azepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-phenylazepane-2-carboxamide.
Reduction: Formation of N-(2-hydroxyphenyl)azepane-2-amine.
Substitution: Formation of N-(2-chlorophenyl)azepane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)azepane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)azepane-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
N-(2-hydroxyphenyl)azepane-2-carboxamide can be compared with other azepane derivatives:
N-(2-hydroxyphenyl)azepane-2-amine: Similar structure but with an amine group instead of an amide.
N-(2-chlorophenyl)azepane-2-carboxamide: Similar structure but with a chloro group instead of a hydroxyl group.
Azepane-2-carboxamide: Lacks the phenyl and hydroxyl groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which can participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(2-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-4-3-6-10(12)15-13(17)11-7-2-1-5-9-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17) |
Clave InChI |
YJIXFTJQVCPRSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)



![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)





